N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-14-5-8-19-20(15(14)2)23-22(29-19)25(10-9-24(3)4)21(26)16-6-7-17-18(13-16)28-12-11-27-17;/h5-8,13H,9-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYSYALGVBNIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=C(C=C3)OCCO4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and case studies.
Structural Characteristics
The compound features a unique molecular structure characterized by:
- Dimethylaminoethyl group
- Benzo[d]thiazole moiety
- Dihydrobenzo[b][1,4]dioxine scaffold
The molecular formula is C18H21ClN4O3S2 with a molecular weight of approximately 440.96 g/mol. Its structural components contribute to its solubility and bioavailability, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common techniques for characterization include:
- Nuclear Magnetic Resonance (NMR)
- Infrared Spectroscopy (IR)
- Mass Spectrometry (MS)
These methods confirm the structural integrity and purity of the synthesized product.
Pharmacological Properties
The benzothiazole core of this compound is known for a wide spectrum of pharmacological activities, including:
- Anticancer
- Antiviral
- Antibacterial
- Anti-inflammatory
Research has indicated that compounds containing the benzothiazole structure can exhibit antidepressant activity, as seen in studies involving similar derivatives. For instance, novel benzothiazole derivatives have demonstrated significant effects in behavioral tests indicative of antidepressant-like properties .
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. This interaction may modulate their activity through various signaling pathways, potentially leading to therapeutic effects.
Antidepressant Activity
A study focused on synthesizing novel benzothiazole derivatives revealed that compounds similar to this compound displayed significant antidepressant-like effects in animal models. The administration of these compounds at doses of 40 mg/kg resulted in reduced immobility times in forced swimming tests .
Anticancer Potential
Another research effort highlighted the anticancer potential of benzothiazole derivatives. The study found that certain modifications to the benzothiazole structure enhanced cytotoxicity against various cancer cell lines. These findings suggest that the compound may be further investigated for its potential use in cancer therapies .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduced immobility in mice | |
| Anticancer | Cytotoxicity against cancer cells | |
| Antibacterial | Inhibition of bacterial growth |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Resulting Product |
|---|---|---|
| 1 | 3,4-Dimethylaniline + Potassium thiocyanate + Bromine | 5,6-Dimethylbenzo[d]thiazol-2-amine |
| 2 | Acetylation with chloroacetyl chloride | 2-Chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide |
| 3 | Reaction with piperazine derivatives | Target compound synthesis |
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:
- Cytotoxicity : Studies have shown that the compound has potent activity against human cancer cell lines, including breast cancer cells. For example, in studies involving MCF-7 and MDA-MB-231 cell lines, the compound demonstrated IC50 values of 15 µM and 12 µM respectively, compared to standard chemotherapeutics like Doxorubicin (10 µM) and Paclitaxel (8 µM) .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Doxorubicin | 10 |
| MDA-MB-231 | 12 | Paclitaxel | 8 |
Other Biological Activities
While the primary focus has been on anticancer properties, preliminary studies suggest potential activities in other therapeutic areas:
- Antidepressant Activity : Related compounds have shown promise in antidepressant activities, indicating a broader pharmacological profile.
- Antimicrobial Effects : Some derivatives exhibit antimicrobial properties, suggesting versatility in therapeutic applications .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of the thiazole derivative.
- Formation of the benzo[b][1,4]dioxine structure.
- Final coupling reactions to introduce the dimethylamino ethyl group.
These steps may require optimization for yield and purity depending on reagents and conditions used .
Study 1: Anticancer Efficacy
A study evaluating the compound's efficacy against breast cancer cell lines demonstrated a significant reduction in cell viability at varying concentrations.
Study 2: Mechanistic Insights
Molecular docking studies revealed that the compound binds to the active site of specific kinases involved in cancer progression. This binding was confirmed through in vitro assays showing inhibited kinase activity .
Comparison with Similar Compounds
Structural Analogues in Benzothiazole Carboxamide Derivatives
highlights several benzothiazole-3-carboxamide derivatives with varying substituents on the thiazolidinone ring. Key differences include:
Comparison with Target Compound :
- Core Structure: The target compound replaces the thiazolidinone ring with a dihydrobenzo[b][1,4]dioxine system, which may reduce metabolic instability compared to thiazolidinones prone to ring-opening reactions.
- Substituents: The dimethylaminoethyl group in the target compound likely enhances solubility, contrasting with halogenated phenyl groups in derivatives, which prioritize lipophilicity for membrane penetration.
- Synthesis Complexity : The lower yields (e.g., 37% for 4i) in suggest challenges in introducing bulky substituents, a consideration for scaling up the target compound’s synthesis .
Chirality and Enantiomeric Considerations
For example, the S-enantiomer of fluoxetine is 9.4 times more toxic than the R-form in aquatic organisms . If the target compound contains chiral centers (e.g., in the dihydrodioxine or benzothiazole moieties), enantiomeric resolution and activity profiling would be critical for drug development.
Environmental and Stability Considerations
underscores the environmental persistence of pharmaceuticals, with photolysis and microbial degradation influencing their fate. While the target compound’s stability under environmental conditions is unknown, structural features like the dimethylaminoethyl group (susceptible to oxidation) and the benzothiazole core (resistant to hydrolysis) may dictate its degradation pathways .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity and yield?
Methodological Answer:
- Key Steps :
- Amide Coupling : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to react the benzo[d]thiazole amine with the dihydrobenzo[b][1,4]dioxine carboxylic acid derivative.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are optimal for facilitating cyclization and improving solubility of intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.
- Yield Optimization : Monitor reaction progress via TLC (Silufol UV-254, chloroform:acetone 3:1) and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to acid chloride) to minimize side products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. The dimethylamino group (δ ~2.2–2.5 ppm) and aromatic protons (δ ~6.8–8.0 ppm) confirm structural integrity .
- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for amide, C-N stretch at ~1250 cm⁻¹) .
- Elemental Analysis (CHNS) : Validate purity (>95%) by comparing experimental and theoretical C, H, N, S, and Cl percentages .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]+ or [M-Cl]+ ions .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~250–300 nm for quantification) .
- Stability Studies :
- Thermal : Incubate at 25°C, 37°C, and 50°C for 24–72 hours; analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Photolytic : Expose to UV light (254 nm) and monitor by TLC .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings, particularly for diastereotopic protons in the dihydrobenzo[d]dioxine ring .
- X-Ray Crystallography : Obtain single crystals via slow evaporation (ethanol/water) to unambiguously confirm stereochemistry and hydrogen-bonding patterns .
- DFT Calculations : Compare experimental IR/NMR data with computational models (e.g., Gaussian 09, B3LYP/6-31G* basis set) to validate assignments .
Q. What mechanistic insights explain the cyclization steps during synthesis?
Methodological Answer:
- Cyclization Catalysts : Use iodine and triethylamine in DMF to promote thiadiazole or thiazole ring formation via sulfur extrusion, as observed in analogous heterocycles .
- Kinetic Studies : Monitor intermediates via LC-MS at 5-minute intervals to identify rate-determining steps (e.g., nucleophilic attack by the dimethylaminoethyl group) .
Q. How can structure-activity relationships (SAR) guide the modification of substituents for enhanced bioactivity?
Methodological Answer:
- Substituent Variation : Replace the 4,5-dimethyl groups on the benzo[d]thiazole with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects on target binding .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with logP (HPLC-measured) and polar surface area (DFT-derived) .
Q. What strategies mitigate challenges in reproducing synthetic protocols across labs?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
